ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted at position 1 with an ethyl carboxylate group, at position 3 with a 3-fluorophenyl ring, and at position 5 with a 4-(N,N-dimethylsulfamoyl)benzamido moiety. The sulfamoyl group introduces strong electron-withdrawing and hydrogen-bonding capabilities, while the fluorophenyl substituent contributes steric and electronic effects. Such structural features are critical in medicinal chemistry, particularly for targeting protein aggregation or enzyme inhibition, as seen in related tau aggregation inhibitors .
The synthesis of analogous compounds (e.g., ethyl 5-amino-3-(4-fluorophenyl)-4-oxo derivatives) involves condensation reactions of pyridazine precursors with substituted aldehydes and subsequent functionalization .
Properties
IUPAC Name |
ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-7-5-6-15(25)12-16)26-21(30)14-8-10-17(11-9-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABUGGMABCJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a thieno[3,4-d]pyridazine core, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Kinase Inhibition |
| Compound B | MCF7 (Breast) | 2.5 | Apoptosis Induction |
| Ethyl Compound | HeLa (Cervical) | TBD | TBD |
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Similar thieno derivatives have been investigated for their ability to inhibit viral replication. For example, compounds targeting the NS5B protein in Hepatitis C virus have shown promising results.
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds against Hepatitis C virus (HCV), a derivative demonstrated an EC50 value of 0.1 µM, indicating potent activity against viral replication.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for tumor growth or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that promote cell survival and proliferation.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- In vitro Studies : Various in vitro assays demonstrate that the compound exhibits cytotoxic effects on cancer cell lines while maintaining selectivity towards malignant cells.
- In vivo Studies : Animal model studies are necessary to confirm the efficacy and safety profiles observed in vitro.
Comparison with Similar Compounds
Table 1: Key Properties of Thieno[3,4-d]pyridazine Derivatives
Substituent Effects on Physicochemical Properties
Position 3 Substituents: Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound enhances metabolic stability compared to 4-fluorophenyl (26) due to reduced para-directed oxidation. Chlorophenyl analogs (28) exhibit higher lipophilicity (ClogP ~2.8 vs. F ~2.1) but may increase off-target binding .
Position 5 Substituents: Amino vs. Benzamido Groups: The amino group in 26 and 28 allows for hydrogen bonding but lacks the steric bulk of the target compound’s 4-(N,N-dimethylsulfamoyl)benzamido group. The latter may enhance target affinity through sulfonamide-protein interactions, as seen in kinase inhibitors .
Spectral and Analytical Comparisons
- NMR Profiles: The target compound’s benzamido group would show distinct $^1$H NMR signals for the dimethylsulfamoyl moiety (~2.8 ppm, singlet for N(CH$3$)$2$) and aromatic protons (7.5–8.0 ppm). In contrast, amino-substituted analogs (26, 28) exhibit broad singlets at ~6.0–6.2 ppm for NH$_2$ .
- Thermal Stability : While data for the target compound are lacking, analogs like 26 decompose above 170°C, suggesting similar thermal resilience .
Q & A
Q. What are the standard synthetic routes for preparing this thieno[3,4-d]pyridazine derivative, and how is its purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the thieno[3,4-d]pyridazine core. Key steps include:
- Core formation : Cyclization of thiophene and pyridazine precursors under reflux conditions (e.g., using acetic anhydride or DMF as solvents) .
- Substituent introduction : Amidation (e.g., coupling 4-(N,N-dimethylsulfamoyl)benzoyl chloride to the core) and alkylation (e.g., introducing the 3-fluorophenyl group via nucleophilic substitution) .
- Characterization : Validate purity and structure using 1H/13C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS; for molecular weight verification), and HPLC (purity >95%) .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., adenosine receptors) due to structural similarities to bioactive pyridazine derivatives .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side products?
- Methodological Answer :
- Reaction parameter optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Purification strategies : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the target compound from byproducts like unreacted benzamido intermediates .
- Real-time monitoring : Utilize inline FTIR or Raman spectroscopy to track reaction progress and identify side-product formation early .
Q. What structural modifications could enhance its bioactivity, and how are SAR studies designed?
- Methodological Answer :
- Key substituent variations :
- Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance receptor binding affinity .
- Modify the N,N-dimethylsulfamoyl moiety to a sulfonamide or carbamate to alter pharmacokinetics .
- SAR study design :
- Synthesize 10–15 analogs with systematic substitutions.
- Compare IC50 values in enzyme assays and logP values (via HPLC) to correlate structure with activity and solubility .
Q. How can contradictory data in biological assays (e.g., varying IC50 across cell lines) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Mechanistic follow-up : Use surface plasmon resonance (SPR) to measure direct binding kinetics to suspected targets, bypassing cell-based variability .
- Orthogonal validation : Confirm activity in ex vivo models (e.g., patient-derived organoids) or in vivo zebrafish xenografts .
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
- Methodological Answer :
- Molecular docking : Perform docking simulations (e.g., AutoDock Vina) against crystal structures of adenosine A2A receptors or kinase domains to predict binding modes .
- Cryo-EM/X-ray crystallography : Resolve compound-protein complexes to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Thermal shift assays : Measure protein thermal stabilization upon compound binding to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
